2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide
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Overview
Description
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a phenyl group and a tert-butoxy group
Preparation Methods
The synthesis of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 5-phenylpyridine with tert-butyl acetoacetate under specific conditions to introduce the tert-butoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the tert-butoxy group can be replaced with other functional groups under appropriate conditions.
Scientific Research Applications
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including azoles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Similar compounds to 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide include:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxy group and phenyl group but differs in its overall structure and functional groups.
Diazocarbonyl compounds: These compounds are used in the synthesis of azoles and share some reactivity patterns with this compound.
Dess-Martin periodinane: While primarily an oxidizing agent, it shares some structural similarities in terms of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
tert-butyl (E)-3-(1-oxido-5-phenylpyridin-1-ium-2-yl)prop-2-enoate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(20)12-11-16-10-9-15(13-19(16)21)14-7-5-4-6-8-14/h4-13H,1-3H3/b12-11+ |
InChI Key |
AQXWIOWSVXZTGK-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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